2,3-Dimethylhydroquinone monobenzoate
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Overview
Description
2,3-Dimethylhydroquinone monobenzoate is an organic compound derived from hydroquinone It is characterized by the presence of two methyl groups attached to the benzene ring and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethylhydroquinone monobenzoate typically involves the esterification of 2,3-dimethylhydroquinone with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylhydroquinone monobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Benzoquinones.
Reduction: Hydroquinones.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,3-Dimethylhydroquinone monobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dimethylhydroquinone monobenzoate involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is attributed to the presence of hydroxyl groups on the benzene ring, which can participate in electron transfer reactions . Additionally, the benzoate ester group may enhance the compound’s stability and solubility, making it more effective in various applications .
Comparison with Similar Compounds
2,3-Dimethylhydroquinone: Lacks the benzoate ester group, making it less stable and less soluble in organic solvents.
2,3,5-Trimethylhydroquinone: Contains an additional methyl group, which may alter its reactivity and physical properties.
Hydroquinone: Lacks methyl groups, resulting in different redox properties and reactivity.
Uniqueness: 2,3-Dimethylhydroquinone monobenzoate is unique due to the presence of both methyl groups and a benzoate ester group. These structural features enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
35543-23-8 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
benzoic acid;2,3-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C8H10O2.C7H6O2/c1-5-6(2)8(10)4-3-7(5)9;8-7(9)6-4-2-1-3-5-6/h3-4,9-10H,1-2H3;1-5H,(H,8,9) |
InChI Key |
HYOUCOJNPMTXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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